molecular formula C32H38CoN2O4 B1631648 (1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)

(1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)

Cat. No. B1631648
M. Wt: 573.6 g/mol
InChI Key: PHCQQLMRNZRDJA-VURWZECESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) is a useful research compound. Its molecular formula is C32H38CoN2O4 and its molecular weight is 573.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1S,2S)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)

Molecular Formula

C32H38CoN2O4

Molecular Weight

573.6 g/mol

IUPAC Name

(E)-3-[[(1S,2S)-2-[[(E)-2-acetyl-3-oxidobut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-oxopent-2-en-2-olate;cobalt(2+)

InChI

InChI=1S/C32H40N2O4.Co/c1-17-11-19(3)29(20(4)12-17)31(33-15-27(23(7)35)24(8)36)32(34-16-28(25(9)37)26(10)38)30-21(5)13-18(2)14-22(30)6;/h11-16,31-32,35,37H,1-10H3;/q;+2/p-2/b27-23+,28-25+,33-15?,34-16?;/t31-,32-;/m0./s1

InChI Key

PHCQQLMRNZRDJA-VURWZECESA-L

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](N=C/C(=C(\[O-])/C)/C(=O)C)[C@@H](N=C/C(=C(\[O-])/C)/C(=O)C)C2=C(C=C(C=C2C)C)C)C.[Co+2]

SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)[O-])C(=O)C)N=CC(=C(C)[O-])C(=O)C)C.[Co+2]

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)[O-])C(=O)C)N=CC(=C(C)[O-])C(=O)C)C.[Co+2]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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